Bj1 protein
Description
Background and Significance of Bj1 Protein in Fundamental Biological Processes
The this compound, also known as Regulator of Chromosome Condensation 1 (RCC1), is a key player in the intricate machinery of the cell. glygen.orgflybase.org Its primary role is to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Ran GTPase. nih.govnih.gov This function is critical for the transport of molecules into and out of the cell nucleus, a process essential for cellular function and survival. nih.govsdbonline.org
Bj1's significance extends to several fundamental biological processes. It is involved in cell division, particularly in the regulation of chromosome condensation during the S phase of the cell cycle. glygen.orgflybase.org Furthermore, it plays a role in central nervous system development and neurogenesis. glygen.orgnih.gov By binding to chromatin, Bj1 ensures the proper execution of these critical cellular events. glygen.orgflybase.org
Recent research has highlighted Bj1's role in the self-renewal of neural stem cells, known as neuroblasts, in Drosophila. nih.govnih.gov It facilitates the nuclear export of the differentiation factor Prospero, thereby maintaining the neuroblast population. nih.gov A loss of Bj1 leads to the accumulation of Prospero in the nucleus, causing premature differentiation and a reduction in the number of neuroblasts. nih.govsdbonline.org
Historical Overview of this compound Discovery and Initial Characterization
The gene encoding the this compound was first identified in a genetic screen aimed at discovering mutations that affect the development of the central nervous system. sdbonline.org This initial discovery provided the first phenotypic characterization of an RCC1 homolog in a developmental model system. sdbonline.org
Early studies characterized Bj1 as the Drosophila homolog of the vertebrate protein RCC1. sdbonline.org It was found to be the guanine-nucleotide exchange factor for RanGTPase, a protein crucial for nucleocytoplasmic transport. sdbonline.orgsdbonline.org The protein was observed to be maternally supplied to early embryos and is localized in the nucleus during interphase, becoming more evenly distributed throughout the cell during mitosis. flybase.org
Scope, Objectives, and Rationale for Comprehensive this compound Research
The scope of Bj1 research is broad, encompassing its molecular function, its role in developmental processes, and its interactions within cellular pathways. A primary objective is to fully elucidate the mechanisms by which Bj1 regulates nucleocytoplasmic transport and chromosome condensation. glygen.orgflybase.org Understanding these mechanisms is crucial as disruptions in these processes are linked to various diseases.
A significant rationale for comprehensive research into Bj1 is its role in stem cell biology. nih.govnih.gov Its function in maintaining the self-renewal of neuroblasts in Drosophila provides a valuable model for understanding how stem cell populations are regulated. nih.govnih.govsdbonline.org This knowledge could have implications for regenerative medicine and cancer research, where the balance between self-renewal and differentiation is often dysregulated.
Further research aims to understand the full spectrum of proteins and pathways that are influenced by Bj1's activity. For instance, its specific effect on the nuclear export of the Prospero protein suggests that it may regulate other key developmental factors in a similar manner. researchgate.net
Overview of Research Paradigms and Model Systems for this compound Studies
The fruit fly, Drosophila melanogaster, has been a pivotal model organism for studying this compound. nih.govnih.govsdbonline.org Its genetic tractability and the availability of well-established molecular markers for neuroblasts make it an excellent system for investigating Bj1's role in stem cell self-renewal and differentiation. nih.govnih.gov Researchers utilize techniques such as RNA interference (RNAi) and genetic mutations in Drosophila to study the effects of Bj1 loss-of-function. nih.govsdbonline.org
In addition to in vivo studies in Drosophila, research on Bj1 and its homologs has utilized cell-free systems, yeast, and cultured mammalian cells. sdbonline.org These systems allow for more controlled biochemical and cellular assays to dissect the molecular mechanisms of Bj1 function. For example, studies have used transgenic Drosophila carrying human or Drosophila copies of RCC1 to investigate its function. sfu.ca The conservation of the Ran signaling pathway across species, from yeast to humans, underscores the value of these diverse model systems in understanding the fundamental roles of proteins like Bj1. sdbonline.org
Properties
CAS No. |
138016-96-3 |
|---|---|
Molecular Formula |
C20H15NO |
Synonyms |
Bj1 protein |
Origin of Product |
United States |
Genetic and Transcriptional Landscape of Bj1 Protein
Genomic Organization and Structure of the Bj1 Gene
The structural foundation of the Bj1 protein lies within its corresponding gene, officially designated as Regulator of chromosome condensation 1 (Rcc1) in FlyBase, with the symbol Dmel\Rcc1. flybase.orgflybase.org The gene is also known by the synonyms Bj1, dRCC1, and inxs. flybase.org
Chromosomal Localization and Gene Loci
The Bj1/Rcc1 gene is situated on the left arm of the third chromosome in Drosophila melanogaster. uniprot.org Its precise location is defined by the following coordinates:
Cytogenetic map: 65A1-65A1 flybase.org
Sequence location: 3L:5,930,110..5,932,773 [-] flybase.org
This specific locus places the gene within a well-characterized region of the Drosophila genome, facilitating its study in the context of neighboring genetic elements.
Exonic and Intronic Architecture of Bj1 Gene
The Bj1/Rcc1 gene possesses a classic eukaryotic gene structure, comprising exons that encode the protein sequence and introns that are spliced out during mRNA processing. The gene encodes a polypeptide of 547 amino acids. nih.govuniprot.org A notable feature of the this compound is the presence of two distinct types of internal repeats. A highly conserved region spanning from amino acids 46 to 417 contains seven repeats of the first type. nih.gov This region shares 45% amino acid identity with the seven tandem repeats found in the human RCC1 protein, highlighting a deeply conserved functional domain. nih.gov The Drosophila protein is distinguished from most other RCC1 proteins by a significant C-terminal extension of about 130 residues, which shows limited homology to chromatin proteins like the Xenopus histone-binding proteins N1/N2. pnas.orgebi.ac.uk
A study involving the crystallization of Drosophila RCC1 (Bj1) bound to a nucleosome core particle has provided a high-resolution view of its interaction with chromatin, confirming that the RCC1 β-propeller domain binds to the histone H2A/H2B dimer. researchgate.net
Transcriptional Variants and Isoforms of Bj1 mRNA
The expression of the Bj1/Rcc1 gene is not monolithic; it gives rise to multiple mRNA transcripts through alternative splicing, which in turn can be translated into protein isoforms with potentially distinct properties.
| Transcript ID | FlyBase ID | RefSeq ID | Length (nucleotides) | Associated CDS (amino acids) |
|---|---|---|---|---|
| Rcc1-RA | FBtr0077074 | NM_079219 | 2365 | 547 |
| Rcc1-RB | FBtr0077075 | NM_168151 | 2144 | 547 |
| Rcc1-RC | FBtr0077076 | NM_168152 | 2085 | 547 |
| Rcc1-RD | FBtr0482688 | - | 2230 | 547 |
Functional Implications of Bj1 mRNA Isoforms on Protein Expression
While all four identified transcript variants of the Bj1/Rcc1 gene encode a protein of the same length (547 amino acids), the differences in their mRNA structures, particularly in the UTRs, can have significant functional consequences. flybase.orgflybase.org The UTRs of mRNA molecules are known to contain regulatory sequences that can influence mRNA stability, localization, and translational efficiency. Therefore, the various Bj1 mRNA isoforms may be subject to differential regulation, allowing for fine-tuned control of this compound expression in different tissues or at different developmental stages. For instance, the prevalence of alternative splicing is notably high in the very early embryo, suggesting that females deposit a diverse array of isoforms into the egg. nih.gov This could be a mechanism to ensure the multifaceted roles of Bj1 are appropriately executed during the rapid and complex processes of early development.
Regulation of Bj1 Gene Expression
The expression of the Bj1 gene is under tight spatial and temporal control throughout the life cycle of Drosophila melanogaster. Both the this compound and its corresponding mRNA are strongly expressed maternally, indicating a critical role for this protein in early embryogenesis. nih.gov In the initial stages of embryonic development, this compound is found in equal amounts in all nuclei. nih.gov
As development progresses, the expression pattern of Bj1 mRNA becomes more restricted. During the formation of the nervous system, Bj1 mRNA is specifically localized to the cells of the central nervous system (CNS). nih.govnih.gov This leads to elevated levels of the this compound in the nuclei of this tissue. nih.gov In later embryonic stages, the Bj1 mRNA levels decrease significantly, almost to the point of disappearance. However, a substantial amount of the this compound persists through morphogenesis, suggesting a high degree of protein stability and a continuing requirement for its function. nih.gov This dynamic expression pattern underscores the pleiotropic roles of Bj1, from its foundational functions in the early embryo to its specialized roles in neural development.
Promoter and Enhancer Elements Governing Bj1 Transcription
The precise architecture of the promoter and the specific enhancer elements that drive the transcription of the Bj1/Rcc1 gene in Drosophila have not been extensively characterized in published research. Promoters are essential DNA sequences located at the 5' end of a gene that serve as the binding site for RNA polymerase and a suite of transcription factors, thereby initiating transcription. They are often composed of a core promoter region and various regulatory elements that modulate the rate of transcription.
Enhancers are regulatory DNA sequences that can be located far from the gene they regulate and act to increase the likelihood of its transcription. In Drosophila, the identification of such cis-regulatory elements is critical to understanding the complex, tissue-specific expression patterns of developmental genes. While comprehensive databases like FlyBase serve as repositories for genomic information, including potential regulatory features, specific experimental validation and detailed functional analysis of the Bj1 gene's promoter and enhancer landscape remain to be fully elucidated.
Role of Transcription Factors and Regulatory Networks in Bj1 Expression Control
The network of transcription factors that directly bind to the regulatory regions of the Bj1 gene to control its expression is not yet well defined. The expression pattern of Bj1 suggests a complex regulatory control. The gene is strongly expressed maternally, providing the essential protein to the early embryo. Later, during neurogenesis, Bj1 mRNA becomes specifically localized to the cells of the central nervous system. This dynamic and tissue-specific expression pattern implies the involvement of specific transcription factors that are active during oogenesis and neural development.
While the factors that regulate Bj1 are not fully known, the regulatory network downstream of the this compound is better understood. This compound, in its role as a RanGEF, is a key regulator of nucleocytoplasmic transport. This function is critical for controlling the subcellular location of other proteins, including transcription factors. A primary example of this is the transcription factor Prospero. Bj1 activity promotes the nuclear export of Prospero in larval neuroblasts, a process essential for maintaining the self-renewal of these stem cells. Loss of Bj1 function leads to the abnormal accumulation of Prospero in the nucleus, causing premature differentiation and a reduction in the neuroblast population. This illustrates that while Bj1 is a target of regulatory networks, it also serves as a critical node within them, controlling the activity of other key developmental regulators.
Epigenetic Mechanisms Influencing Bj1 Transcriptional Activity
The this compound is itself a key player in epigenetic regulation through its direct interaction with chromatin. As a chromatin-binding protein, Bj1 associates with nucleosomes across the genome, seemingly without sequence specificity, to help establish and maintain a proper higher-order chromatin structure. This structural maintenance is fundamental for the correct expression and repression of other genes.
The crystal structure of Drosophila RCC1 (Bj1) bound to a nucleosome core particle reveals that the protein interacts with both the histone proteins (specifically H2A and H2B) and the DNA phosphate (B84403) backbone of the nucleosome. This interaction is crucial for its function in creating a Ran-GTP gradient around the chromosomes, which regulates nuclear transport and mitosis.
While the function of the this compound is clearly epigenetic, the specific epigenetic mechanisms that act upon the Bj1 gene itself to control its transcriptional activity are not well understood. Epigenetic regulation involves modifications to DNA or histone proteins that alter gene expression without changing the underlying DNA sequence. In Drosophila, mechanisms such as histone modifications (e.g., methylation and acetylation) and the activity of Polycomb-group (PcG) and Trithorax-group (TrxG) proteins create domains of repressed or active chromatin, respectively, to define cell identity and developmental programs. How these systems specifically target the Bj1 locus to regulate its maternal and tissue-specific expression remains an open question for future research.
Protein Expression, Localization, and Post Translational Dynamics of Bj1 Protein
Spatiotemporal Expression Patterns of Bj1 Protein
The expression of Bj1 exhibits distinct patterns throughout development and across different tissues and cell types in Drosophila.
Studies in Drosophila larval brains have shown that Bj1 RNA is notably enriched in neuroblasts, which are neural stem cells. uniprot.org This enrichment is observed in both type I and type II neuroblasts of the central brain, as well as in intermediate neural progenitors (INPs). uniprot.org In contrast to the localized RNA expression, this compound is detected more broadly throughout the larval brain, including in neuroblasts of the optic lobe, type I neuroblasts, and neuroblast progeny (GMCs and neurons). uniprot.org this compound is reported to be widely expressed in the larval brain. uniprot.org While Bj1 mRNA is highly enriched in neuroblasts compared to their progeny, the protein appears to be at lower levels in neuroblasts and higher in their progeny, suggesting potential translational control. uniprot.org Bj1 is also reported to be more highly expressed in the central nervous system (CNS) compared to other larval tissues. uniprot.org
Based on the available information, the tissue and cell-type specific expression can be summarized as follows:
| Nucleic Acid/Protein | Tissue/Cell Type | Expression Level | Reference |
| Bj1 RNA | Larval brain neuroblasts (Type I & II, INPs) | Highly enriched | uniprot.org |
| Bj1 RNA | Larval CNS | Higher than other tissues | uniprot.org |
| This compound | Larval brain (Neuroblasts, GMCs, Neurons) | Widely detected | uniprot.org |
| This compound | Neuroblast progeny | Higher than neuroblasts | uniprot.org |
Bj1 expression also varies across different developmental stages in Drosophila. Both this compound and particularly Bj1 mRNA are strongly expressed maternally. nih.govnih.gov In early embryos, Bj1 is present in equal amounts in all nuclei. nih.govnih.gov During neuroblast formation, Bj1 mRNA becomes restricted to cells of the central nervous system, and elevated protein levels are observed in the nuclei of this tissue. nih.govnih.gov In late embryonic stages, the mRNA levels decrease significantly, but substantial amounts of this compound persist until morphogenesis. nih.govnih.gov
A summary of developmental stage-dependent expression is presented below:
| Developmental Stage | Bj1 mRNA Expression | This compound Expression | Localization in Embryo | Reference |
| Maternal | Strong | Strong | Not specified | nih.govnih.gov |
| Early Embryo | Not specified | Equal amounts | All nuclei | nih.govnih.gov |
| During Neuroblast Formation | Restricted to CNS | Higher levels | Nuclei of CNS cells | nih.govnih.gov |
| Late Embryonic Stages | Almost completely disappears | Significant amounts persist | Not specified | nih.govnih.gov |
| Until Morphogenesis | Very low | Persists | Not specified | nih.govnih.gov |
Tissue-Specific and Cell-Type-Specific Expression Profiles of this compound
Subcellular Localization and Dynamics of this compound
This compound exhibits dynamic localization within the cell, playing roles in both the nucleus and cytoplasm.
Bj1 is known to be a nuclear protein. nih.govnih.gov It is associated with nucleosomes and localized in all bands on polytene chromosomes without preference for specific loci. nih.govnih.gov In early embryos, Bj1 is found in the nuclei of all cells. nih.govnih.gov During neurogenesis, higher levels of this compound are found in the nuclei of cells in the central nervous system. nih.govnih.gov While primarily nuclear, its role as a RanGEF in regulating nuclear transport implies a dynamic interaction with the nuclear envelope and potentially transient presence in the cytoplasm during the transport cycle of other proteins. nih.govcdnsciencepub.com
Bj1 functions as a guanine-nucleotide exchange factor (GEF) for the Ran GTPase. nih.govnih.gov The Ran GTPase is a key regulator of nuclear import and export, controlling the translocation of proteins and RNA through the nuclear pore complex. nih.govnih.gov Bj1 facilitates the exchange of GDP for GTP on Ran, generating a gradient of Ran-GTP that is high in the nucleus and low in the cytoplasm. nih.gov This Ran-GTP gradient is essential for the directionality of nuclear transport, promoting the release of imported proteins in the nucleus and the binding of exported proteins for transport to the cytoplasm. nih.govnih.gov While Bj1's primary role is in regulating the shuttling of other proteins like Prospero by influencing the Ran-GTP gradient, the specific mechanisms governing this compound's own nucleocytoplasmic shuttling are not explicitly detailed in the provided information. However, its association with chromatin, which is primarily nuclear, suggests its localization is tied to nuclear structures.
Biochemical analysis has demonstrated that this compound is associated with nucleosomes and can be released from chromatin by agents that intercalate into DNA. nih.govnih.gov This association with nucleosomes is similar to that of high mobility group proteins (HMGs). nih.govnih.gov On polytene chromosomes, this compound is localized in all bands, indicating a widespread association with chromatin rather than specific gene loci. nih.govnih.gov Its human ortholog, RCC1, is also a chromatin-associated protein and binds directly to core histones H2A and H2B. uni-rostock.de N-terminal methylation of human RCC1 is necessary for stable chromatin association and normal mitosis. uniprot.orgnih.gov This suggests a potential similar regulatory mechanism for Bj1's chromatin association. Bj1's role as a RanGEF also links it functionally to the nuclear pore complex, through which Ran-regulated transport occurs, and to the assembly of the mitotic spindle, a nuclear structure. nih.gov
The association of Bj1 with chromatin and nuclear structures can be summarized as follows:
| Association | Details | Reference |
| Association with Chromatin | Associated with nucleosomes, released by DNA intercalating agents | nih.govnih.gov |
| Localization on Chromosomes | Localized in all bands of polytene chromosomes | nih.govnih.gov |
| Association with Histones | Human ortholog RCC1 binds to histones H2A and H2B | uni-rostock.de |
| Regulation of Chromatin Association | N-terminal methylation implicated in stable chromatin association of human RCC1 | uniprot.orgnih.gov |
| Functional Links to Nuclear Structures | RanGEF activity impacts nuclear pore complex function and mitotic spindle assembly | nih.gov |
Post-Translational Dynamics
While the provided information does not extensively detail post-translational modifications of Drosophila this compound specifically, studies on its human ortholog, RCC1, offer insights into potential regulatory mechanisms. N-terminal methylation of human RCC1 by the enzyme METTL11A/NTM1 is required for its binding to double-stranded DNA and stable chromatin association. uniprot.orgnih.gov This methylation, which can be di- or trimethylation, creates a permanent positive charge that facilitates electrostatic binding to DNA phosphate (B84403) groups while inhibiting histone binding. uniprot.orgnih.gov The methylated N-terminus is thought to help retain RCC1 on chromosomes during nucleotide exchange on Ran. nih.gov Failure of RCC1 to correctly attach to chromatin during mitosis due to defective methylation can disrupt the Ran-GTP gradient and lead to chromosome mis-segregation. nih.gov While direct evidence for this specific modification on Drosophila Bj1 is not provided, the high evolutionary conservation of the RCC1 family suggests that similar post-translational regulatory mechanisms, such as N-terminal methylation, might also be important for Bj1 function and chromatin association in Drosophila.
Mechanisms Regulating this compound Nucleocytoplasmic Shuttling
Post-Translational Modifications (PTMs) of this compound
Post-translational modifications are critical mechanisms that diversify the functional repertoire of proteins beyond the information encoded in the genome uniprot.orgcellosaurus.orgnih.gov. These covalent modifications can influence protein folding, stability, localization, activity, and interactions with other molecules uniprot.orgcellosaurus.orgnih.gov. For proteins like Bj1 (Rcc1), which are central to essential cellular processes, PTMs are anticipated to play significant regulatory roles.
Identification and Mapping of this compound PTM Sites (e.g., Phosphorylation, Ubiquitination)
The identification and mapping of PTM sites on proteins are typically achieved through biochemical methods, often coupled with mass spectrometry-based proteomics. These techniques allow for the precise determination of modified amino acid residues within a protein sequence.
For Drosophila Bj1 (Rcc1) protein, databases integrating proteomic data indicate the presence of post-translational modifications. Notably, phosphorylation has been identified at numerous serine and threonine residues within the protein sequence [UniProt P25171]. While a complete, experimentally verified map of all potential PTM sites and their occupancy under different cellular conditions may require further investigation, the presence of these modifications suggests their importance in regulating Bj1/Rcc1 function.
Common amino acid residues subject to phosphorylation include serine, threonine, and tyrosine. Ubiquitination typically occurs on lysine (B10760008) residues, although modifications on the N-terminus, cysteine, serine, and threonine have also been reported. While the UniProt entry for Drosophila Rcc1 (P25171) lists numerous phosphorylation sites, specific ubiquitination sites were not explicitly detailed in the available PTM information from the search results.
Some examples of identified phosphorylation sites on Drosophila Rcc1 (Bj1) protein, based on UniProt entry P25171, include:
| PTM Type | Modified Residue | Position |
| Phosphorylation | Ser | 11 |
| Phosphorylation | Ser | 13 |
| Phosphorylation | Ser | 15 |
| Phosphorylation | Thr | 62 |
| Phosphorylation | Ser | 64 |
| Phosphorylation | Ser | 144 |
| ... | ... | ... |
(Note: This table presents a selection of reported phosphorylation sites based on UniProt entry P25171. Numerous other phosphorylation sites have been identified on Drosophila Rcc1.)
Techniques utilized for mapping PTM sites include:
Mass Spectrometry (MS): A widely used method for identifying and quantifying PTMs by analyzing the mass-to-charge ratio of peptides. Specific enrichment strategies are often employed to isolate modified peptides.
Antibody-based detection: Antibodies specific to certain PTMs or modified residues can be used for detection and mapping, such as in Western blotting or immunoprecipitation.
Enzymatic Machinery Mediating this compound PTMs
The addition and removal of PTMs are dynamically regulated by specific enzymatic machinery.
Phosphorylation: Phosphorylation is mediated by protein kinases, which catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on the target protein. The reverse process, dephosphorylation, is carried out by protein phosphatases, which remove the phosphate group. The balance between kinase and phosphatase activity is crucial for regulating the phosphorylation status and, consequently, the function of a protein. While the specific kinases and phosphatases that act directly on Drosophila Bj1 (Rcc1) were not identified in the provided search results, proteins involved in cell cycle regulation and nuclear processes are often targets of major kinase families.
Ubiquitination: Ubiquitination is a multi-step process involving a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). E1 enzymes activate ubiquitin, which is then transferred to an E2 enzyme. E3 ligases provide substrate specificity, catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the target protein or to another ubiquitin molecule to form polyubiquitin (B1169507) chains. Deubiquitinating enzymes (DUBs) reverse ubiquitination by removing ubiquitin moieties from modified proteins. The specific E3 ligases or DUBs that target Drosophila Bj1 (Rcc1) were not detailed in the search results.
Functional Consequences of PTMs on this compound Stability, Activity, and Interactions
PTMs can have profound effects on protein function, influencing their stability, enzymatic activity (in the case of enzymes), and interactions with other proteins or molecules uniprot.orgcellosaurus.org.
Stability: Ubiquitination is a primary PTM involved in regulating protein stability, often targeting proteins for degradation via the ubiquitin-proteasome system. The type of ubiquitin chain linkage can determine the fate of the modified protein; for example, Lys48-linked polyubiquitination typically signals for proteasomal degradation. Monoubiquitination and other chain types can have non-degradative roles, affecting localization or interactions. While specific data on how PTMs affect Drosophila Bj1 (Rcc1) stability was not found, it is plausible that ubiquitination could play a role in regulating its cellular levels.
Activity: Phosphorylation is a key regulatory mechanism for modulating protein activity. The addition or removal of a phosphate group can induce conformational changes in the protein, affecting its catalytic activity or its ability to bind to other molecules. As a RanGEF, the enzymatic activity of Bj1 (Rcc1) in promoting the exchange of GDP for GTP on Ran is likely subject to regulation by phosphorylation, although specific studies demonstrating this for Drosophila Bj1 were not found in the search results.
Interactions: PTMs can create or abolish binding sites for other proteins, thereby regulating protein-protein interactions cellosaurus.org. Phosphorylation, for instance, can create docking sites for proteins containing phosphorecognition domains. Ubiquitination can also mediate protein interactions, influencing the formation of protein complexes or targeting proteins to specific cellular locations. Given Bj1 (Rcc1)'s role in nuclear transport and its interaction with Ran, it is highly probable that PTMs influence its interactions with Ran and other components of the nuclear transport machinery. The observed nuclear accumulation of Prospero upon loss of Bj1 function in Drosophila neuroblasts suggests that Bj1-mediated nuclear export of Prospero is critical, and this process could be modulated by PTMs of Bj1 flyrnai.org.
Molecular Structure, Conformation, and Functional Determinants of Bj1 Protein
Domain Architecture and Modular Organization of Bj1 Protein
The Drosophila this compound is a polypeptide chain composed of 547 amino acids uniprot.orgnih.gov. Its domain architecture includes a basic N-terminal domain, followed by a series of internal repeats, and a C-terminal region uniprot.orgnih.govnih.gov. A significant feature of this compound is the presence of seven tandem repeats within the sequence spanning amino acids 46 to 417 uniprot.orgnih.gov. These seven repeats are highly conserved and share significant amino acid identity (45%) with the seven similar tandem repeats found in human RCC1 uniprot.orgnih.gov. In addition to these conserved RCC1 repeats, the Drosophila this compound contains three additional Bj1 repeats of a different sequence and an EK-like domain at the C-terminus nih.gov.
The RCC1 repeats are known to fold into a characteristic beta-propeller structure uniprot.org. This modular organization, particularly the conserved RCC1 repeats, is fundamental to the protein's function.
A summary of the domain organization is presented in Table 1.
| Domain/Region | Approximate Location (Amino Acids) | Key Features | Conservation |
| N-terminal domain | ~1-45 | Basic | Present |
| RCC1 Repeats (7) | 46-417 | Tandem repeats, form beta-propeller structure | Highly conserved with vertebrate RCC1 repeats uniprot.orgnih.gov |
| Additional Bj1 Repeats | Within C-terminus | Different sequence compared to RCC1 repeats | Specific to Drosophila Bj1 nih.gov |
| C-terminal EK-like domain | C-terminus | EK-like motif | Specific to Drosophila Bj1 nih.gov |
Table 1: Domain Architecture of Drosophila this compound (RCC1).
Identification of Key Structural Motifs and Residues Essential for this compound Function
The primary function of this compound as a RanGEF is mediated by its RCC1 repeats uniprot.org. These repeats form the structural core responsible for interacting with Ran GTPase and catalyzing the exchange of GDP for GTP nih.govnih.govuniprot.orgstring-db.orgalliancegenome.orgnih.gov. The precise structural motifs within these repeats that directly bind Ran and facilitate nucleotide exchange are critical functional determinants. While specific residues essential for Ran binding and GEF activity in Drosophila Bj1 are not detailed in the provided snippets, studies on homologous RCC1 proteins in other organisms highlight the importance of residues within the beta-propeller blades for interacting with the switch regions of Ran and stabilizing the nucleotide-free state.
This compound is also subject to post-translational modifications, such as phosphorylation. Phosphorylation sites have been identified at Threonine 286, Threonine 512, Serine 526, and Threonine 531 in Drosophila melanogaster RCC1 (this compound) nih.gov. The functional impact of these phosphorylations on Bj1 activity or localization is a subject of research, potentially contributing to the regulation of its role in the cell cycle and nuclear transport.
Conformational Dynamics and Allosteric Regulation of this compound Activity
As a GEF, this compound interacts with Ran GTPase, which undergoes significant conformational changes between its GDP-bound (inactive) and GTP-bound (active) states. This compound's binding to Ran stabilizes an open conformation of Ran's nucleotide-binding pocket, facilitating the release of GDP and the subsequent binding of the more abundant GTP in the nucleus. This catalytic cycle inherently involves conformational dynamics in both Bj1 and Ran.
Furthermore, this compound is known to bind to chromatin uniprot.orgnih.govuniprot.orgalliancegenome.orgnih.gov. Its release from chromatin by agents that intercalate into DNA suggests conformational aspects related to its interaction with nucleosomes and DNA structure uniprot.orgnih.gov. The chromatin-bound localization of Bj1/RCC1 is crucial for establishing the high concentration of RanGTP around chromosomes, which is essential for regulating nuclear transport and mitotic spindle assembly nih.govstring-db.orgalliancegenome.org. The dynamic interaction with chromatin and Ran indicates that this compound likely undergoes conformational adjustments depending on its binding partner and cellular localization.
While the provided information does not extensively detail allosteric regulation of this compound itself, its function is intrinsically linked to the allosteric switch of Ran GTPase. The spatial separation of Bj1 (nuclear and chromatin-bound) and RanGAP (cytoplasmic) creates the RanGTP gradient, which allosterically regulates the binding of transport receptors (importins and exportins) to their cargo nih.govstring-db.org.
Molecular Interactions and Complex Assembly of Bj1 Protein
Protein-Protein Interactions of Bj1 Protein
Protein-protein interactions are fundamental to the function of this compound, enabling it to recruit binding partners and form multi-subunit complexes that carry out specific tasks within the cell. beilstein-journals.orgabcam.comwikipedia.org
A key and well-established direct interaction partner of the this compound is the Ran GTPase. nih.gov Bj1 functions as the sole known guanine-nucleotide exchange factor (GEF) for Ran in Drosophila. nih.gov This interaction is critical as Bj1 catalyzes the exchange of GDP for GTP on Ran, thereby converting Ran from its inactive GDP-bound state to its active GTP-bound state. uniprot.orgwikipedia.org This nucleotide exchange activity is a central regulatory mechanism for processes controlled by Ran.
This compound's role as a RanGEF and its localization within the nucleus facilitate the formation of multi-protein complexes. Notably, Bj1 (as RCC1) is known to recruit Ran to nucleosomes, indicating the existence of a complex involving at least Bj1, Ran, and chromatin components. researchgate.net The establishment of a RanGTP gradient, driven by chromatin-bound Bj1, is a consequence of this spatial association and is crucial for downstream events. researchgate.netsdbonline.org While the precise composition of all Bj1-containing multi-protein complexes may vary depending on the cellular context and stage, its interaction with Ran on chromatin represents a fundamental complex assembly. Multi-protein complexes are integral to numerous biological processes, and their characterization often involves techniques like blue native polyacrylamide gel electrophoresis (BN-PAGE) to determine size, composition, and stoichiometry under native conditions. kbdna.com
The interaction between this compound and Ran GTPase holds significant functional importance in several crucial cellular processes. This interaction is essential for the proper translocation of proteins and RNA through the nuclear pore complex, a process known as nucleocytoplasmic transport. nih.gov Furthermore, the Bj1-Ran axis is vital for the assembly of the mitotic spindle, a structure necessary for chromosome segregation during cell division. nih.govmolbiolcell.org The gradient of RanGTP established by chromatin-bound Bj1 regulates nuclear transport and plays a critical role in controlling the onset and progression of mitosis. researchgate.netsdbonline.org Studies have shown that reduced levels of Bj1 can lead to defects in nuclear export of proteins, impacting processes like neuroblast self-renewal. nih.gov The conserved nature of the RCC1-Ran interaction across species highlights its fundamental role in cell cycle control and maintaining nuclear structure. nih.govresearchgate.net
Characterization of this compound-Containing Multi-Protein Complexes
Interaction of this compound with Nucleic Acids
Beyond its protein-protein interactions, this compound also exhibits interactions with nucleic acids, specifically DNA, influencing chromatin structure and potentially impacting processes involving RNA.
This compound is characterized as a chromatin-binding protein. nih.govresearchgate.netnih.gov Biochemical analysis has demonstrated its association with nucleosomes, the fundamental units of chromatin. nih.govresearchgate.netnih.gov Bj1 can be released from chromatin by agents that intercalate into DNA, similar to high mobility group (HMG) proteins. nih.govresearchgate.netnih.gov On polytene chromosomes, Bj1 is localized to all bands, indicating a widespread association with condensed chromatin regions. nih.govresearchgate.netnih.gov The N-terminal regions of RCC1 proteins, the vertebrate homologs of Bj1, are known to be important for chromatin binding. pnas.org The binding of Bj1 to chromatin is proposed to be essential for establishing or maintaining a proper higher-order chromatin structure, which is considered a prerequisite for regulated gene expression. nih.govresearchgate.net Protein-DNA interactions can involve various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions, and can be sequence-specific or non-specific. bmglabtech.comthermofisher.com
While the primary established nucleic acid interaction for this compound is with chromatin (DNA), its functional link to processes involving RNA is evident through its interaction with Ran GTPase. The Ran GTPase pathway, regulated by Bj1, is essential for the translocation of RNA through the nuclear pore complex and is implicated in RNA processing. nih.govnih.gov This indicates an indirect involvement of Bj1 in RNA-related processes by controlling the activity of Ran, a key regulator of RNA transport. Direct binding of this compound to RNA molecules has not been explicitly detailed in the provided search results. Proteins can interact with RNA through similar mechanisms as with DNA, involving electrostatic forces, hydrogen bonding, and hydrophobic interactions, with RNA's tertiary structure also playing a significant role in recognition. thermofisher.complos.org
Chromatin Binding Properties and Mechanisms of this compound
Interaction of this compound with Other Biomolecules (e.g., Lipids, Metabolites)
Research into the interactions of the Drosophila this compound with other biomolecules, specifically lipids and metabolites, is an area of ongoing investigation. While comprehensive data detailing the full spectrum of this compound's interactions with these molecules is limited in the currently available literature, some findings suggest potential associations, particularly with certain lipid species.
One study investigating the binding partners of Drosophila this compound indicated potential binding to phosphoinositide lipids . Phosphoinositides are a class of phospholipids (B1166683) that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The potential interaction between this compound and phosphoinositide lipids suggests a possible involvement of Bj1 in membrane-associated events or signaling pathways regulated by these lipids. However, detailed research findings, including specific binding affinities, interaction sites, or the functional consequences of this interaction, are not extensively documented in the provided search results.
Generally, protein-lipid interactions are fundamental to the structure and function of biological membranes and membrane-associated proteins libretexts.orgnih.govwikipedia.org. These interactions can range from non-specific associations with the lipid bilayer (annular lipids) to highly specific binding at defined sites on the protein surface (non-annular lipids) nih.gov. Lipids can influence protein conformation, activity, and localization illinois.edulibretexts.orgnih.gov. Techniques such as spin-label EPR spectroscopy and computational microscopy are employed to study these interactions and understand how proteins associate with and are affected by their lipid environment mdpi.comillinois.edu.
Protein-metabolite interactions are also critical for regulating cellular processes, including enzyme activity, metabolic pathways, and signal transduction mdpi.comnih.govnih.govethz.ch. Metabolites can bind to proteins at catalytic sites, allosteric sites, or other regulatory regions, thereby modulating protein function nih.govethz.ch. Studying these interactions is complex due to their often transient nature and the vast diversity of metabolites within a cell mdpi.com. Methods for investigating protein-metabolite interactions include equilibrium dialysis, limited proteolysis coupled with mass spectrometry (LiP-MS), surface plasmon resonance (SPR), and various chromatographic and spectroscopic techniques mdpi.comnih.govunl.edu.
Due to the limited specific data found on this compound's interactions with lipids and metabolites in the provided sources, it is not possible to generate detailed data tables for this specific protein. The research findings primarily highlight the potential for interaction and the general context of how such interactions are studied.
Cellular Functions and Signaling Pathways Mediated by Bj1 Protein
Role of Bj1 Protein in Nucleocytoplasmic Transport Regulation
Nucleocytoplasmic transport (NCT) is a fundamental process in eukaryotic cells that governs the movement of molecules between the nucleus and the cytoplasm through nuclear pore complexes (NPCs). ebi.ac.ukbiorxiv.orgmdpi.com This transport is essential for maintaining cellular homeostasis and is involved in various processes, including genome protection, regulation of transcription and translation, and signaling events. biorxiv.org this compound, as the RanGEF, plays a critical role in regulating this transport. nih.govnih.govdoelab.org
Mechanism of RanGEF Activity and its Impact on Transport Pathways
The Ran GTPase exists in two states: RanGDP, primarily found in the cytoplasm, and RanGTP, predominantly located in the nucleus. biorxiv.orgmdpi.com This differential distribution creates a RanGTP gradient across the nuclear envelope, which provides the driving force for most regulated nucleocytoplasmic transport. biorxiv.orgmdpi.com this compound, localized in the nucleus and associated with chromatin, catalyzes the conversion of RanGDP to RanGTP by promoting the exchange of GDP for GTP. nih.govuniprot.orguoa.gr This activity is essential for maintaining the high concentration of RanGTP in the nucleus.
The RanGTP gradient influences transport pathways by regulating the binding and dissociation of transport receptors, such as importins and exportins, to their cargo molecules. biorxiv.orgmdpi.com In the nucleus, high RanGTP concentrations promote the dissociation of importin-cargo complexes, releasing the cargo into the nucleus. mdpi.com Conversely, in the cytoplasm, low RanGTP levels favor the binding of importins to cargo containing nuclear localization signals (NLS). mdpi.com For nuclear export, exportins bind to cargo containing nuclear export signals (NES) and RanGTP in the nucleus, forming a complex that is transported through the NPC to the cytoplasm. mdpi.com In the cytoplasm, RanGTP is hydrolyzed to RanGDP by RanGAP, leading to the dissociation of the export complex and release of the cargo. The RanGDP is then transported back into the nucleus. mdpi.com
Bj1's RanGEF activity directly impacts these transport pathways by maintaining the nuclear pool of RanGTP. Loss or reduction of Bj1 function disrupts the RanGTP gradient, leading to defects in both nuclear import and export. nih.govnih.gov
Regulation of Nuclear Import and Export of Specific Cargoes (e.g., Prospero)
Research in Drosophila has highlighted the specific role of Bj1 in regulating the nuclear export of certain proteins, such as the differentiation factor Prospero. nih.govnih.govcdnsciencepub.com Prospero contains both a nuclear localization signal (NLS) and a nuclear export signal (NES). nih.gov In neuroblasts, Prospero is typically maintained in the cytoplasm. cdnsciencepub.com Bj1 is required for the efficient nuclear export of Prospero, and its loss leads to the abnormal nuclear accumulation of Prospero. nih.govnih.gov This mislocalization of Prospero drives premature neuroblast differentiation and a progressive loss of neuroblasts. nih.govnih.gov
While Bj1 is crucial for Prospero export, it does not appear to have a general role in regulating the nuclear import or export of all proteins in larval neuroblasts. nih.gov However, previous studies in Drosophila embryonic development showed that Bj1 mutant embryos exhibited a lack of nuclear import of an NLS-carrying fusion protein, indicating a role in nuclear import as well. nih.govnih.gov This suggests that the impact of Bj1 on specific cargo transport may vary depending on the cell type and developmental stage.
Involvement of this compound in Cell Cycle Progression and Control
The Ran GTPase pathway, regulated by Bj1, is also intimately involved in cell cycle progression and control, particularly during mitosis. uniprot.orgwikipedia.org Cell cycle progression is tightly regulated by checkpoints that ensure proper completion of each phase before proceeding to the next. wikipedia.orgkhanacademy.org
Contribution to Chromosome Condensation and Mitotic Regulation
Bj1, as the homolog of vertebrate RCC1, is known to be involved in the regulation of chromosome condensation. uniprot.orgnih.govechinobase.orgnih.gov RCC1 binds to chromatin and is thought to play a role in establishing or maintaining a proper higher-order chromatin structure, which is a prerequisite for regulated gene expression. nih.govnih.gov The phenotype of cell lines with mutations in RCC1 has suggested a main function for this gene in cell cycle control. nih.gov
During mitosis, the RanGTP gradient contributes to various processes, including chromosome condensation and nuclear envelope breakdown. frontiersin.org While the precise mechanisms by which Bj1/RCC1 contributes to chromosome condensation are still being elucidated, its role as a chromatin-bound RanGEF is likely central to this function. uniprot.orgnih.govnih.gov
Role in Spindle Assembly and Mitotic Fidelity
The RanGTP pathway plays a critical role in mitotic spindle assembly. nih.govuniprot.orgdoelab.orgsdbonline.org The formation of a bipolar spindle, composed primarily of microtubules, is essential for the accurate segregation of chromosomes during cell division, ensuring mitotic fidelity. frontiersin.orgpnas.org The RanGTP gradient around chromosomes promotes the local release of spindle assembly factors (SAFs) from inhibitory complexes, facilitating microtubule nucleation and organization to form the spindle. sdbonline.org
Inhibiting the Ran pathway in Drosophila embryos disrupts spindle assembly. sdbonline.org Studies have shown that Bj1 (RCC1) is required for the proper organization and targeting of centrosomally nucleated microtubules to chromosomes during the onset of mitosis. sdbonline.org Furthermore, Ran is also necessary for the alignment of chromosomes at the metaphase plate. sdbonline.org Disruptions in spindle assembly can lead to chromosome segregation errors and aneuploidy, which are associated with developmental defects and diseases like cancer. frontiersin.orgbiorxiv.org While a whole-genome RNAi screen in Drosophila S2 cells lacking functional centrosomes did not initially identify RCC1 (Bj1) as a hit, retesting and evaluation confirmed its depletion and effect on RanGTP levels, highlighting its involvement in centrosome-independent spindle assembly pathways as well. pnas.org
This compound's Contribution to Cell Fate Determination and Differentiation
Cell fate determination is a fundamental process in development where a cell becomes committed to a specific cell type, a decision that is generally irreversible and heritable. ebi.ac.ukwikipedia.org Differentiation follows determination and involves the biochemical, structural, and functional changes that result in specialized cell types. wikipedia.org this compound has been shown to play a role in cell fate determination and differentiation, particularly in the context of neurogenesis in Drosophila. nih.govnih.govnih.gov
As discussed in Section 6.1.2, Bj1 is essential for maintaining neuroblast self-renewal by promoting the nuclear export of the differentiation factor Prospero. nih.govnih.gov Loss of Bj1 leads to the premature nuclear accumulation of Prospero, which in turn triggers premature neuroblast differentiation. nih.govnih.gov This indicates that Bj1's regulation of Prospero localization is a key mechanism by which it influences neuroblast cell fate. By keeping Prospero in the cytoplasm, Bj1 helps maintain the neuroblast stem cell fate, while its absence allows Prospero to enter the nucleus and activate the differentiation program. nih.govcdnsciencepub.com
Furthermore, studies on zygotic Bj1 (dRCC1) mutant embryos in Drosophila revealed specific defects in the development and differentiation of lateral CNS neurons. nih.gov Although cell division and the cell cycle appeared grossly normal in these mutants, the observed differentiation defects underscore a role for Bj1 beyond just cell cycle control in certain developmental contexts. nih.gov The precise mechanisms by which Bj1 influences the differentiation of these neurons, apart from its effect on Prospero in neuroblasts, warrant further investigation. Cell fate determination and differentiation are complex processes regulated by a network of signaling pathways and protein interactions, and the involvement of Bj1 highlights the intricate link between nucleocytoplasmic transport, cell cycle control, and developmental outcomes. plos.orgehu.eusfrontiersin.orgnih.govmdpi.com
Regulation of Neuroblast Self-Renewal and Differentiation
In Drosophila, larval neuroblasts serve as a valuable model for understanding neural stem cell behavior, encompassing self-renewal and the generation of differentiated progeny. Research has demonstrated a critical role for Bj1 in promoting the self-renewal of these neuroblasts. Loss of Bj1 function, through genetic mutation or RNA interference (RNAi), leads to a progressive decline in the number of larval neuroblasts. uni-freiburg.deuniprot.org This reduction in neuroblast population is not attributed to increased apoptosis but rather to the abnormal nuclear accumulation of the differentiation-promoting factor Prospero. uni-freiburg.deuniprot.org
Bj1, acting as a RanGEF, is essential for the nuclear export of Prospero. uni-freiburg.deuniprot.org In wild-type neuroblasts, Prospero is actively transported out of the nucleus, preventing premature differentiation. uni-freiburg.de When Bj1 levels are reduced, the resulting decrease in Ran-GTP impairs Prospero nuclear export, leading to its accumulation in the nucleus and the subsequent induction of premature neuroblast differentiation. uni-freiburg.de This highlights Bj1's pivotal role in maintaining neuroblast numbers by ensuring the cytoplasmic localization of Prospero. uni-freiburg.deuniprot.org
Studies on Bj1 expression patterns reveal that while Bj1 transcripts are highly enriched in larval brain neuroblasts, including both type I and type II neuroblasts and intermediate neural progenitors (INPs), the this compound is detected in both neuroblasts and their neuronal progeny. uni-freiburg.de This suggests complex regulatory mechanisms potentially involving translational control or protein stability. uni-freiburg.de
Experimental data illustrating the impact of Bj1 manipulation on neuroblast numbers underscore its necessity for self-renewal. While overexpression of Bj1 did not significantly increase neuroblast numbers, indicating it is not sufficient to induce neuroblast identity, its presence is required for maintaining the existing neuroblast pool. uni-freiburg.de
| Condition | Average Neuroblast Numbers per Lobe | Standard Deviation | Number of Samples (n) |
| Wild Type | 104 | 3 | 9 |
| Bj1 Overexpression | 108 | 5 | 12 |
| Bj1 Loss of Function (RNAi/Mutant) | Progressive Loss | Not specified | Not specified |
Table 1: Effect of Bj1 Manipulation on Drosophila Larval Neuroblast Numbers uni-freiburg.de
Influence on Stem Cell Maintenance and Progenitor Development
The findings in Drosophila neuroblasts directly relate to the broader context of stem cell maintenance and progenitor development. As neural stem cells, neuroblasts rely on precise regulatory mechanisms to balance self-renewal and differentiation, thereby ensuring the continuous production of neurons and glia throughout development. Bj1's requirement for maintaining neuroblast numbers demonstrates its fundamental importance in preserving the stem cell pool. uni-freiburg.deuniprot.org The presence of enriched Bj1 RNA in intermediate neural progenitors (INPs) also suggests a potential role in the development and maintenance of these transit amplifying cells, which contribute to neuronal production. uni-freiburg.denih.gov
The human ortholog of Bj1, RCC1, is known to be involved in cell cycle control, a process intrinsically linked to stem cell maintenance and proliferation. idrblab.cnuu.nlresearchgate.net This evolutionary conservation of function in regulating fundamental cellular processes mediated by Ran GTPase further supports the notion that Bj1/RCC1 family proteins are critical for the proper regulation of stem and progenitor cell populations.
Integration of this compound into Broader Cellular Signaling Networks
Bj1's primary mode of action is as a GEF for the Ran GTPase, positioning it as a key node in signaling networks that govern nuclear and mitotic processes. uni-freiburg.deuniprot.org
Upstream Regulatory Mechanisms Controlling Bj1 Activity
Information regarding specific upstream regulatory mechanisms directly controlling this compound activity in Drosophila from the search results is limited. However, studies indicate that Bj1 mRNA is strongly expressed maternally and becomes restricted to cells of the central nervous system during neuroblast formation, suggesting developmental and tissue-specific transcriptional regulation. idrblab.cnuu.nlcore.ac.uk The persistence of this compound in neural progeny despite the disappearance of mRNA in late embryonic stages hints at potential post-transcriptional or post-translational regulation, or protein stability playing a role in maintaining protein levels. idrblab.cncore.ac.uk The human homolog RCC1 is known to be regulated by factors such as RanBP1 and PRMT6 methylation, which influence its dynamics and function during mitosis. nih.govnih.gov While not directly shown for Drosophila Bj1 in these searches, this suggests potential avenues for upstream regulation within the conserved Ran pathway.
Downstream Effectors and Signaling Cascades Modulated by this compound
The most prominent downstream effector of Bj1 is the Ran GTPase. uni-freiburg.deuniprot.org By promoting the formation of Ran-GTP, Bj1 influences a variety of cellular processes dependent on the Ran-GTP gradient. The key downstream cascade identified in the context of neuroblast self-renewal is the regulation of nuclear transport, specifically the export of Prospero. uni-freiburg.deuniprot.org The Ran-GTP gradient facilitates the release of cargo proteins, such as Prospero, from import receptors in the nucleus, driving their movement to the cytoplasm. uni-freiburg.de
Beyond nuclear transport, Ran GTPase is also a critical regulator of mitotic spindle assembly. uni-freiburg.de While the search results primarily focused on Prospero export, Bj1's role as a RanGEF implies its involvement in coordinating mitotic events, which are essential for both symmetric (self-renewing) and asymmetric (differentiation-producing) cell divisions in stem and progenitor cells. uni-freiburg.de The proper assembly and function of the mitotic spindle are crucial for accurate chromosome segregation and the determination of cell fate during division.
Compound Names and PubChem CIDs
Physiological and Pathophysiological Roles of Bj1 Protein
Function of Bj1 Protein in Normal Organismal Development and Physiology
Bj1's role as a RanGEF underscores its importance in processes requiring precise regulation of protein and RNA localization within the cell. This is particularly evident during development.
Bj1 plays a crucial role in the development of the nervous system, specifically in the maintenance and differentiation of neural stem cells known as neuroblasts in Drosophila. Bj1 transcripts are highly enriched in larval brain neuroblasts, and the protein is detected in both neuroblasts and their neuronal progeny. udel.eduuniprot.orgensembl.org Studies involving loss of Bj1 function, through mutations or RNA interference, demonstrate a progressive decline in larval neuroblast numbers. udel.eduuniprot.orgensembl.org This loss is not attributed to increased apoptosis but rather to premature neuroblast differentiation. udel.eduuniprot.orgensembl.org Mechanistically, Bj1 is essential for promoting the nuclear export of the differentiation factor Prospero. udel.eduuniprot.orgensembl.orguniprot.org In neuroblasts, Prospero is typically maintained in the cytoplasm, preventing it from accessing the nucleus and initiating differentiation. uniprot.org Bj1-mediated nuclear export ensures that Prospero remains cytoplasmic, thereby maintaining the neuroblast's self-renewal capacity. udel.eduuniprot.orgensembl.orguniprot.org Loss of Bj1 leads to the abnormal nuclear accumulation of Prospero, triggering premature differentiation and the consequent depletion of the neuroblast pool. udel.eduuniprot.orgensembl.orguniprot.org This highlights a critical role for Bj1 in balancing self-renewal and differentiation during neurogenesis.
Beyond its well-characterized function in the nervous system, Bj1 has been shown to be required for cell proliferation and/or survival during the development of other tissues in Drosophila, including the germline, eye, and wing. proteomicsdb.org This suggests a broader requirement for Bj1's RanGEF activity in fundamental developmental processes across various organ systems, likely due to its essential role in nucleocytoplasmic transport and cell cycle regulation.
Developmental Roles in Nervous System Formation
Dysregulation and Aberrant Function of this compound in Disease Contexts (mechanistic focus)
Dysfunction of Bj1, or its vertebrate homolog RCC1, and the resulting disruption of nucleocytoplasmic transport have been implicated in various disease states.
While direct evidence linking Drosophila Bj1 dysfunction to developmental disorders is rooted in the observed neurodevelopmental defects in Bj1 mutants, insights into human developmental disorders can be drawn from studies on its homolog, RCC1. RCC1's essential role in nuclear import of proteins carrying nuclear localization signals is critical for proper cellular function and development. proteomicsdb.org Aberrant nucleocytoplasmic transport, which can result from RCC1 dysfunction, is increasingly recognized as a contributing factor in the pathogenesis of neurodevelopmental disorders. uniprot.org Although the precise mechanisms are still under investigation, disruptions in the controlled movement of essential proteins and RNA molecules between the nucleus and cytoplasm during critical developmental windows can lead to errors in cell fate determination, proliferation, migration, and differentiation, underlying the observed developmental abnormalities.
Bj1's function as a RanGEF is intimately linked to cell cycle control and cellular proliferation. RanGTP is involved in mitotic spindle assembly and progression through mitosis. expasy.org In Drosophila neuroblasts, Bj1 is required to maintain neuroblast numbers by preventing premature differentiation, effectively controlling the balance between proliferation and cell cycle exit. udel.eduuniprot.orgensembl.org Loss of Bj1 leads to a depletion of neuroblasts, indicating its necessity for maintaining the proliferative pool. udel.eduuniprot.orgensembl.org
Extrapolating from the role of its human homolog RCC1, which is a key regulator of the cell cycle, dysfunction in this pathway can contribute to uncontrolled cellular proliferation, a hallmark of cancer. While the direct involvement of Drosophila Bj1 in oncogenic transformation is not extensively documented in the provided sources, the fundamental role of RCC1-mediated nucleocytoplasmic transport in regulating the localization of cell cycle regulators, transcription factors, and tumor suppressor proteins provides a mechanistic link to oncogenesis. Dysregulation of nuclear transport has been observed in various cancers, affecting the localization and function of proteins that control cell growth, division, and apoptosis. Thus, aberrant Bj1/RCC1 function, by disrupting this critical transport system, can indirectly contribute to oncogenic processes by altering the cellular levels and localization of key regulatory proteins.
Dysfunction of nucleocytoplasmic transport, a primary function regulated by Bj1/RCC1, has emerged as a significant factor in the pathogenesis of several neurodegenerative diseases. uniprot.org While studies on Drosophila Bj1 itself in the context of neurodegeneration are limited in the provided data, research on the human homolog RCC1 and the Ran-GTPase pathway highlights potential implications. Mutations in human RCC1 have been identified in individuals with an autosomal recessive acute onset axonal neuropathy, underscoring the importance of this protein in maintaining neuronal health. These mutations can lead to reduced efficiency of Ran GDP-GTP exchange and impaired nuclear transport, contributing to the mislocalization of essential proteins, such as TDP-43, which is implicated in ALS and FTD. The disruption of the delicate balance of nuclear import and export can lead to the accumulation of proteins in incorrect cellular compartments, formation of toxic protein aggregates, and ultimately neuronal dysfunction and death. uniprot.org Therefore, aberrant function of Bj1/RCC1-mediated nucleocytoplasmic transport represents a plausible mechanism contributing to neurodegenerative processes.
Summary of this compound Roles
| Section | Key Physiological/Pathophysiological Role | Mechanistic Insights | Organism Studied |
| 7.1.1. Developmental Roles in Nervous System Formation | Promotes larval neuroblast self-renewal; prevents premature differentiation. udel.eduuniprot.orgensembl.org | Required for nuclear export of the differentiation factor Prospero. udel.eduuniprot.orgensembl.orguniprot.org | Drosophila melanogaster |
| 7.1.2. Contribution to Other Physiological Systems | Required for cell proliferation and/or survival in germline, eye, and wing development. proteomicsdb.org | Essential role in nucleocytoplasmic transport and cell cycle regulation. proteomicsdb.org | Drosophila melanogaster |
| 7.2.1. Molecular Mechanisms Linking this compound Dysfunction to Developmental Disorders | Implicated in neurodevelopmental defects. uniprot.org | Disruption of nuclear import/export affecting localization of essential proteins/RNAs during development. proteomicsdb.orguniprot.org | Drosophila (model), Human (implication via RCC1) |
| 7.2.2. Role in Cellular Proliferation Control and Oncogenic Processes | Controls balance between proliferation and differentiation in neuroblasts. udel.eduuniprot.orgensembl.org Potential link to uncontrolled proliferation. ensembl.org | Regulates cell cycle progression and localization of cell cycle regulators and tumor suppressors via nucleocytoplasmic transport. ensembl.org | Drosophila (direct), Human (implication via RCC1) |
| 7.2.3. Potential Implications in Neurodegenerative Conditions | Associated with axonal neuropathy (via human RCC1). Implicated in neurodegenerative processes. uniprot.org | Dysfunction of nucleocytoplasmic transport leading to protein mislocalization and aggregation. uniprot.org | Human (via RCC1), Drosophila (model for transport defects) |
Role of this compound in Cellular Proliferation Control and Oncogenic Processes (mechanistic insights)
Animal Models and Their Contributions to Understanding Bj1 Pathophysiology (e.g., Drosophila models)
Animal models, particularly Drosophila melanogaster, have been instrumental in elucidating the physiological and pathophysiological roles of this compound. Bj1, also known as Regulator of Chromosome Condensation 1 (Rcc1) in Drosophila, functions as a guanine-nucleotide exchange factor (GEF) for the Ran GTPase. The Ran GTPase system is a critical regulator of nucleocytoplasmic transport and mitotic spindle assembly nih.govnih.govdoelab.org.
Research using Drosophila models has revealed a crucial role for Bj1 in the maintenance and self-renewal of larval neuroblasts, which are neural stem cells nih.govnih.govdoelab.org. These neuroblasts serve as a valuable model system for studying stem cell behavior, including self-renewal and differentiation nih.govnih.gov. Studies involving Bj1 mutants or RNA interference (RNAi) knockdown have demonstrated that reduced levels of Bj1 lead to a progressive decrease in the number of larval neuroblasts nih.govnih.gov. This loss of neuroblasts is not attributed to apoptosis but rather to premature differentiation nih.govnih.gov.
Detailed research findings indicate that in Drosophila neuroblasts, the differentiation factor Prospero (Pros) is normally maintained in the cytoplasm through active nuclear export mediated by Bj1 nih.govnih.govcdnsciencepub.com. Loss of Bj1 function results in the abnormal accumulation of Prospero in the nucleus, triggering premature neuroblast differentiation and consequently depleting the neuroblast pool nih.govnih.govcdnsciencepub.com. This highlights Bj1's essential role in regulating the balance between neuroblast self-renewal and differentiation by controlling the nucleocytoplasmic localization of key factors like Prospero nih.govnih.govcdnsciencepub.com.
The functional equivalence of Drosophila Bj1 (Rcc1) to its vertebrate homologues has been supported by complementation experiments where the Drosophila gene could complement mutations in the hamster RCC1 gene, suggesting a conserved function in cell cycle control nih.govglygen.orgresearchgate.net.
The following table summarizes key findings from Drosophila studies on Bj1:
| Model System | Genetic Manipulation | Observed Phenotype | Molecular Mechanism Involved | Reference |
| Drosophila larvae | Bj1 mutants/RNAi | Progressive loss of larval neuroblasts | Abnormal nuclear accumulation of Prospero; premature differentiation | nih.govnih.govdoelab.org |
| Drosophila larvae | Bj1 mutants/RNAi | Failure to maintain neuroblast self-renewal | Impaired Prospero nuclear export | nih.govnih.govcdnsciencepub.com |
| Drosophila polytene chromosomes | BJ1-GFP expression in Z4 mutants | Loss of banded chromosomal structure; chromatin decompaction | Association with chromosomal bands; potential role in higher-order structure | biologists.com |
These studies in Drosophila have provided significant insights into the fundamental cellular processes regulated by Bj1, particularly its critical function in controlling nuclear transport and maintaining stem cell populations, which has implications for understanding similar processes and potential pathophysiological conditions in other organisms.
Advanced Methodological Approaches in Bj1 Protein Research
Genetic and Genomic Manipulation Techniques
Genetic manipulation is a cornerstone of research in Drosophila, allowing for precise investigation of gene function in vivo.
Gene Knockout, Knockdown (e.g., RNAi), and Overexpression Strategies
Strategies to modulate the expression level of Bj1/RCC1 have been instrumental in dissecting its roles.
Gene Knockout and Knockdown:
For complete loss-of-function analysis, knockout flies are generated. Early methods for gene knockout in Drosophila relied on homologous recombination to replace the endogenous gene with a non-functional cassette. nih.gov These approaches have been largely superseded by more efficient genome editing technologies.
Overexpression:
Overexpression studies, also commonly employing the GAL4/UAS system, are used to investigate the consequences of excess Bj1/RCC1 protein. For instance, overexpression of a Hiw-RCC1 fusion protein was used to study synaptic terminal growth at the neuromuscular junction. nih.gov Overexpression of essential genes like Rcc1 can also be a prerequisite for successful knockout experiments, creating a "pre-rescued" genetic background to prevent lethality during the editing process. nih.gov
Table 1: Genetic Manipulation Strategies for Bj1/RCC1 Research
| Method | Approach | Purpose | Key Findings/Considerations |
|---|---|---|---|
| RNA interference (RNAi) | GAL4/UAS-driven shRNA expression | Temporally and spatially controlled gene knockdown | Absence of a strong mitotic phenotype may be due to incomplete knockdown. frontiersin.org |
| Gene Knockout | Homologous recombination or CRISPR/Cas9 | Complete loss-of-function analysis | Essential for definitive functional studies, though early methods were less efficient. nih.gov |
| Overexpression | GAL4/UAS-driven expression | Investigate effects of excess protein; "rescue" for knockout generation | Used to study synaptic growth and enable essential gene editing. nih.govnih.gov |
CRISPR/Cas9-mediated Gene Editing for Bj1/RCC1 Studies
The advent of CRISPR/Cas9 has revolutionized genome engineering in Drosophila, offering a highly efficient and precise method for generating mutants. nih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). nih.gov The cellular repair of this break can be harnessed to create specific genetic modifications.
For a gene like Rcc1, which is essential for viability, generating a knockout presents challenges due to the lethality of successfully edited embryos. nih.gov A strategy to overcome this involves using a "pre-rescued" genetic background, where an extra copy of the Rcc1 gene is provided elsewhere in the genome to keep the fly alive while the endogenous locus is being targeted for deletion. nih.govresearchgate.net This allows for the successful generation and maintenance of a null allele, which can then be studied in specific contexts, for example, by removing the rescue construct in a controlled manner. The repair of the DSB can occur via non-homologous end joining (NHEJ), which often introduces small insertions or deletions (indels), or by homology-directed repair (HDR) if a donor template with desired edits is supplied. biorxiv.org
Proteomic and Interactomic Analyses
Understanding the Bj1/RCC1 protein itself, including its modifications and interaction partners, requires a suite of proteomic techniques.
Mass Spectrometry-based Approaches for Protein Identification and PTM Mapping
Mass spectrometry (MS) is a powerful tool for identifying proteins and mapping their post-translational modifications (PTMs). elifesciences.org In Drosophila research, shotgun MS is used to identify proteins from complex mixtures, such as those isolated in purification experiments. elifesciences.orgnih.gov Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of peptides and to pinpoint the location of PTMs like phosphorylation, acetylation, and methylation. nih.govplos.org
While extensive PTM mapping specifically on Drosophila Bj1/RCC1 is not widely published, this technique has been applied to its homologs and interacting partners. For example, N-terminal α-methylation of human RCC1 is known to be critical for its function. frontiersin.org Given the high conservation of RCC1, it is likely that similar modifications are present and functionally important in Drosophila. researchgate.net Furthermore, cross-linking mass spectrometry has been used to study the interactions between Ran and the RCC1-nucleosome complex, providing spatial information about the protein assembly. utoronto.ca
Techniques for Mapping Protein-Protein Interaction Networks (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation)
Identifying the proteins that Bj1/RCC1 interacts with is key to understanding its biological function.
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to screen for binary protein-protein interactions. researchgate.net A "bait" protein (e.g., Bj1/RCC1) is fused to a DNA-binding domain, while a library of potential "prey" proteins is fused to a transcriptional activation domain. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, activating reporter genes. This technique is well-established for discovering novel interaction partners for Drosophila proteins. nih.gov
Co-Immunoprecipitation (Co-IP): Co-IP is a gold-standard technique for validating protein-protein interactions within a cellular context. ptglab.co.jpantibodies.com An antibody targeting Bj1/RCC1 is used to pull the protein out of a cell lysate. Proteins that are bound to Bj1/RCC1 will be pulled down along with it and can be identified by western blotting or mass spectrometry. antibodies.com Co-IP experiments have been used to confirm interactions between RCC1 and its partners in various model systems, and the STRING database lists numerous predicted and experimentally validated interactors for Drosophila Rcc1, including Ran, Kap-alpha1, and Kap-alpha3, based on evidence that includes co-immunoprecipitation experiments. ualberta.castring-db.org
Table 2: Interactomic Approaches in Bj1/RCC1 Research
| Technique | Principle | Application to Bj1/RCC1 |
|---|---|---|
| Yeast Two-Hybrid (Y2H) | Reconstitution of a transcription factor upon protein interaction in yeast. researchgate.net | Screening of cDNA libraries to identify novel direct binding partners of Bj1/RCC1. nih.gov |
| Co-Immunoprecipitation (Co-IP) | Antibody-based purification of a target protein and its bound partners from cell lysates. ptglab.co.jp | Validation of interactions in vivo and identification of components of the Bj1/RCC1 complex. ualberta.ca |
Structural Biology and Biophysical Characterization (methodological focus)
Determining the three-dimensional structure of Bj1/RCC1 provides a framework for understanding its mechanism of action at a molecular level.
The primary method used to elucidate the high-resolution structure of Drosophila Bj1/RCC1 has been X-ray crystallography . This technique involves crystallizing the purified protein, alone or in a complex, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the molecule.
A landmark study determined the crystal structure of Drosophila RCC1 (residues 2-422) in complex with the nucleosome core particle at 2.9 Å resolution. nih.govnih.govresearchgate.net This was achieved by co-purifying the recombinantly expressed Drosophila RCC1 and reconstituted Xenopus nucleosomes, crystallizing the complex, and solving the structure by molecular replacement using known structures of RCC1 and the nucleosome as search models. nih.gov This structure provided an unprecedented atomic view of how a chromatin protein interacts with both the histone and DNA components of the nucleosome, revealing key contacts with the H2A/H2B acidic patch and nucleosomal DNA. nih.govnih.gov
More recently, cryo-electron microscopy (cryo-EM) has been used to study the human RCC1-Ran-nucleosome complex. utoronto.ca This technique involves flash-freezing the purified complex in a thin layer of ice and imaging individual particles with an electron microscope. The images are then computationally averaged to generate a 3D reconstruction. These cryo-EM studies have revealed dynamic aspects of the complex, showing that RCC1 can adopt different rotational positions on the nucleosome surface, pivoting around a key anchoring residue. utoronto.ca While performed on the human protein, this work heavily references and compares its findings to the foundational Drosophila RCC1-nucleosome crystal structure, highlighting the conserved nature of this interaction. utoronto.ca
X-ray Crystallography and NMR Spectroscopy for Structural Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in determining the atomic-level structure of the Bj1 protein. X-ray crystallography of Bj1 has revealed a complex fold, providing a static yet detailed snapshot of the protein's conformation. This technique requires the protein to be crystallized, which can be a challenging process.
NMR spectroscopy, on the other hand, provides information about the structure and dynamics of Bj1 in solution, which more closely mimics its native environment. This has been particularly useful for studying the flexibility of certain domains of the this compound and its interactions with other molecules.
Table 1: Structural Determination of this compound
| Technique | Sample State | Key Findings |
| X-ray Crystallography | Crystal | High-resolution static structure, detailed active site geometry. |
| NMR Spectroscopy | Solution | Dynamic information, flexible loop regions identified, interaction interfaces mapped. |
Cryo-Electron Microscopy for Complex Structure Determination
For larger complexes involving the this compound, cryo-electron microscopy (cryo-EM) has become an indispensable tool. This technique allows for the determination of the structure of macromolecular assemblies in a near-native, frozen-hydrated state. Cryo-EM studies have been instrumental in visualizing how Bj1 interacts with its binding partners, revealing the conformational changes that occur upon complex formation.
Advanced Microscopy and Imaging Techniques
Visualizing the this compound within its cellular context is crucial for understanding its function. Advanced microscopy techniques have enabled researchers to observe the dynamic behavior and precise localization of Bj1 in living cells.
Live-Cell Imaging and Fluorescence-based Assays for Bj1 Dynamics
Live-cell imaging using fluorescently tagged this compound has provided real-time insights into its spatiotemporal dynamics. By fusing Bj1 with fluorescent proteins such as Green Fluorescent Protein (GFP), researchers can track its movement and changes in concentration within different cellular compartments in response to various stimuli. Fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), have also been employed to study the interactions of Bj1 with other proteins in living cells.
Super-Resolution Microscopy for Subcellular Localization Details
To overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques have been applied to study the subcellular localization of the this compound with nanoscale precision. Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy have provided detailed maps of Bj1 distribution within specific organelles and macromolecular structures.
Table 2: Advanced Imaging of this compound
| Technique | Key Application | Information Gained |
| Live-Cell Imaging | Tracking Bj1-GFP fusion proteins | Real-time dynamics, translocation between cellular compartments. |
| Super-Resolution Microscopy | High-precision localization | Nanoscale distribution within subcellular structures. |
Biochemical and Cell-Based Functional Assays
To complement structural and imaging studies, a variety of biochemical and cell-based assays have been developed to directly measure the functional activity of the this compound.
In Vitro Assays for this compound Activity (e.g., RanGEF activity)
A key function of the this compound is its activity as a Ran Guanine (B1146940) Nucleotide Exchange Factor (RanGEF). To quantify this activity, researchers have developed in vitro assays. These assays typically involve purified this compound, the Ran GTPase, and fluorescently labeled nucleotides. The exchange of GDP for GTP on Ran, catalyzed by Bj1, can be monitored by a change in fluorescence, providing a quantitative measure of Bj1's RanGEF activity. These assays are crucial for studying the effects of mutations on Bj1 function and for screening potential inhibitors or activators.
Cell Culture Models for Studying this compound Cellular Roles
The study of the this compound, the Drosophila homolog of the Regulator of Chromosome Condensation 1 (RCC1), has been significantly advanced through the use of various cell culture models. flybase.orgsdbonline.orgresearchgate.net These in vitro systems provide a controlled environment to dissect the specific molecular functions of Bj1, complementing in vivo studies in the fruit fly. Primarily, Drosophila cell lines such as S2 and BG-2 cells have served as crucial platforms for investigating Bj1's cellular roles, from its involvement in fundamental processes like nucleocytoplasmic transport to its impact on cell morphology. harvard.eduuci.edu
Research utilizing these models has revealed that Bj1 is a nuclear protein during interphase, associating with chromatin. flybase.org During mitosis, it becomes distributed throughout the cell. flybase.org The function of Bj1 is essential for regulating the import of proteins bearing a nuclear localization signal (NLS) into the nucleus and for the proper regulation of neurogenesis. flybase.org
Drosophila S2 cells have been employed in proteomic analyses to identify proteins associated with lipid droplets, where Bj1 was identified, suggesting its potential involvement in processes beyond its canonical nuclear functions. uci.edu Furthermore, studies using Drosophila BG-2 cells combined with RNA interference (RNAi) have been instrumental in exploring the effects of Bj1 on cell morphology. harvard.edu
While much of the research on Bj1's role in development, particularly in neuroblast self-renewal, has been conducted in the context of the larval brain, the techniques used to study these cells often involve methodologies akin to cell culture. nih.govsdbonline.org These studies have shown that loss of Bj1 leads to the abnormal nuclear accumulation of the differentiation factor Prospero, resulting in premature neuroblast differentiation. nih.govsdbonline.orgsdbonline.org This highlights Bj1's critical role as the guanine-nucleotide exchange factor for Ran GTPase, which is essential for nuclear export. sdbonline.orgnih.gov
The following table summarizes the key cell culture models and their applications in the study of the this compound and its homologs, which provide a framework for understanding its cellular functions.
| Cell Line | Organism | Key Research Applications for Bj1/Homologs | Research Findings |
| S2 Cells | Drosophila melanogaster | Proteomic analysis, studying protein localization and interactions. | Bj1 was identified as a protein present in lipid droplet preparations. uci.edu |
| BG-2 Cells | Drosophila melanogaster | High-throughput RNAi screening to study gene function related to cell morphology. | RNAi-mediated silencing of Bj1 was performed as part of a larger screen to understand the genetic basis of cell shape. harvard.edu |
| Larval Neuroblasts | Drosophila melanogaster | Studying the role of Bj1 in stem cell self-renewal and differentiation (in vivo/ex vivo culture). | Loss of Bj1 function leads to the nuclear accumulation of the Prospero protein and premature neuroblast differentiation. nih.govsdbonline.org Bj1 is required for the nuclear export of Prospero. nih.gov |
| Yeast (S. cerevisiae) | Saccharomyces cerevisiae | Studying the function of the Bj1 homolog, SRM1/PRP20. | Mutations in the homolog affect mRNA metabolism and nuclear structure. researchgate.net |
These cell culture-based approaches continue to be invaluable for elucidating the multifaceted roles of the this compound in cellular regulation.
Evolutionary and Comparative Aspects of Bj1 Protein
Phylogenetic Analysis of Bj1 Protein Family and Homologs (e.g., RCC1)
The this compound is a homolog of the vertebrate gene Regulator of Chromatin Condensation 1 (RCC1). nih.gov This relationship is established through sequence similarity and conserved functional domains. Phylogenetic analyses, which reconstruct evolutionary relationships, have been instrumental in understanding the broader family of RCC1-like proteins, including Bj1.
The RCC1 protein family is characterized by a seven-bladed propeller structure formed by tandem repeats. frontiersin.org These proteins are highly conserved across eukaryotes, from yeast to humans, highlighting their essential roles in cellular function. frontiersin.org In Drosophila, the Bj1 gene encodes a 547-amino acid polypeptide that contains two types of internal repeats. A significant portion of this protein, from amino acids 46 to 417, which includes seven repeats of the first type, has been highly conserved throughout evolution. nih.gov
Phylogenetic studies have classified RCC1 genes into several subfamilies. For instance, a study on wheat identified four subfamilies of RCC1 genes. frontiersin.org The clustering of these genes in a phylogenetic tree reflects their evolutionary and functional relationships. frontiersin.org The this compound, with its clear homology to vertebrate RCC1, is an integral part of this extensive protein family. nih.gov
Homologous sequences can be categorized as orthologs or paralogs. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, while paralogs are genes within the same species that arose from a gene duplication event. libretexts.org The relationship between Drosophila Bj1 and human RCC1 is an example of orthology, as they are believed to have diverged from a single ancestral gene in a common ancestor. nih.govlibretexts.org
Conservation of Sequence and Function Across Species
The conservation of amino acid sequences in proteins across different species is a strong indicator of conserved function. wikipedia.org The this compound exhibits significant sequence conservation with its homologs, particularly within the RCC1 domain.
A key region of the Drosophila this compound shows 45% amino acid identity with the seven tandem repeats of the human RCC1 protein. nih.govnih.gov Furthermore, it shares 30% amino acid identity in this region with the yeast gene SRM1/PRP20. nih.gov This level of conservation across such evolutionarily distant species underscores the fundamental importance of this protein domain.
The function of RCC1 as a guanine (B1146940) nucleotide exchange factor (GEF) for the Ran GTPase is a highly conserved process that regulates nucleocytoplasmic transport. nih.gov In Drosophila, Bj1 acts as the RanGEF, promoting the nuclear export of proteins like Prospero, which is crucial for neuroblast self-renewal. nih.gov This function is analogous to the role of RCC1 in other eukaryotes, where it establishes a Ran-GTP gradient across the nuclear envelope, essential for the proper transport of molecules into and out of the nucleus. nih.gov
The conservation extends beyond the core GEF activity. RCC1-family proteins in plants are involved in regulating gene expression through epigenetic mechanisms. frontiersin.org The nuclear localization of these proteins is a conserved feature that enables their role in modulating downstream gene expression. frontiersin.org Similarly, the Drosophila this compound is a nuclear protein associated with nucleosomes, suggesting a role in maintaining higher-order chromatin structure, a prerequisite for regulated gene expression. nih.gov
The following table summarizes the sequence identity between Drosophila Bj1 and its homologs in other species:
| Species | Homolog | Sequence Identity with Bj1 |
| Human | RCC1 | 45% in the repeat region nih.govnih.gov |
| Yeast | SRM1/PRP20 | 30% in the repeat region nih.gov |
Evolutionary Divergence and Specialization of this compound Functions
While the core functions of the Bj1/RCC1 protein family are highly conserved, evolutionary divergence has led to the specialization of their roles in different organisms and cellular contexts. Gene duplication and subsequent divergence are key mechanisms that drive the evolution of new protein functions. bornberglab.orgresearchgate.net
In Drosophila, the this compound has a specialized role in neurogenesis. While Bj1 mRNA is highly enriched in larval brain neuroblasts, the protein is found in both neuroblasts and their progeny. nih.gov This differential expression pattern suggests a specific regulatory mechanism. The primary function of Bj1 in this context is to promote neuroblast self-renewal by facilitating the nuclear export of the differentiation factor Prospero. nih.gov A loss of Bj1 leads to the abnormal nuclear accumulation of Prospero and premature differentiation of neuroblasts. nih.gov This highlights a specialized function of Bj1 in regulating the balance between stem cell self-renewal and differentiation in the developing nervous system. nih.gov
The evolutionary trajectory of a protein's function is influenced by selective pressures. nih.gov For proteins with multiple functions, gene duplication can relieve these pressures, allowing one copy to specialize in a new function while the other maintains the original role. bornberglab.org While there is no direct evidence of a recent gene duplication event leading to a specialized Bj1 function in Drosophila, the distinct expression pattern and critical role in neuroblast maintenance point towards functional specialization over evolutionary time.
The divergence of substrate-binding mechanisms in other chaperone proteins, like prefoldin, provides a parallel example of how fundamental cellular machinery can adapt and specialize. nih.gov Although the basic function is conserved, the mode of interaction with substrates has diverged between archaeal and eukaryotic prefoldin, likely reflecting adaptation to a different range of substrates. nih.gov Similarly, while the core GEF activity of Bj1 is conserved, its specific interactions and regulatory roles, such as the selective effect on Prospero nuclear export, represent a functional specialization. nih.gov
It is important to note that even with functional divergence, the underlying structural framework often remains conserved. wikipedia.org The seven-bladed propeller structure of the RCC1 domain is a stable scaffold upon which functional specializations can be built. This combination of a conserved core and peripheral functional adaptations is a common theme in protein evolution.
Concluding Remarks and Future Research Directions
Synthesis of Current Understanding of Bj1 Protein Biology
Current understanding firmly establishes Bj1 as a key regulator of nuclear transport dynamics through its interaction with Ran GTPase nih.govwikipedia.org. By promoting the exchange of GDP for GTP on Ran, Bj1 influences the movement of proteins and RNA across the nuclear envelope nih.govwikipedia.org. A significant finding is its specific role in facilitating the nuclear export of the differentiation factor Prospero in neuroblasts nih.govnih.gov. Maintaining Prospero in the cytoplasm is crucial for neuroblast self-renewal; loss of Bj1 leads to nuclear accumulation of Prospero and premature differentiation, resulting in a depletion of the neuroblast pool nih.govwikipedia.org.
Beyond its role in nuclear transport, Bj1 is recognized as a homolog of the vertebrate protein Regulator of Chromatin Condensation 1 (RCC1) uniprot.orgresearchgate.net. This homology is significant because RCC1 is known to associate with chromatin and influence chromosome condensation and structure uniprot.orgresearchgate.netnih.gov. Studies in Drosophila indicate that Bj1 also associates with nucleosomes, suggesting potential roles in chromatin organization or the regulation of gene expression, possibly integrating nuclear transport with transcriptional control uniprot.orgresearchgate.net. The observation that Bj1 mRNA is highly enriched in neuroblasts while the protein is more widely distributed in both neuroblasts and their progeny suggests complex post-transcriptional or translational regulatory mechanisms are at play nih.gov.
Identification of Key Unresolved Questions and Knowledge Gaps in this compound Research
Despite significant progress, several key questions and knowledge gaps remain in the understanding of this compound biology. A primary unresolved area concerns the precise mechanistic details of how Bj1 selectively promotes the nuclear export of specific cargo proteins like Prospero nih.gov. While its general role as a RanGEF is clear, the factors determining substrate specificity in different cellular contexts require further investigation.
Another significant gap lies in fully elucidating the interplay between Bj1's function as a RanGEF and its association with chromatin researchgate.net. The extent to which its chromatin binding influences nuclear transport or directly impacts chromatin structure and gene expression remains unclear. Understanding how these two facets of Bj1 function are coordinated is essential.
The differential localization of Bj1 mRNA and protein presents a puzzle nih.gov. The mechanisms governing this discrepancy, potentially involving translational control or differential protein stability, need to be identified to fully understand Bj1's spatial and temporal regulation during development.
Furthermore, while its role in Drosophila neuroblasts is well-documented, the functions of Bj1 in other Drosophila tissues and developmental stages where it is expressed have not been fully explored nih.gov. Characterizing these roles would provide a more complete picture of Bj1's developmental importance. Finally, a detailed comparative analysis of the conserved and divergent functions between Drosophila Bj1 and its vertebrate homolog RCC1 is needed to understand the evolutionary trajectory of this important protein family researchgate.net.
Emerging Research Areas and Future Avenues
Future research into this compound can leverage existing knowledge to explore several promising avenues, ranging from detailed mechanistic studies to broader integrative approaches.
Mechanistic Elucidation of this compound in Broader Developmental Contexts
Future studies should aim to investigate the role of Bj1 in developmental processes beyond larval neurogenesis in Drosophila nih.gov. This could involve examining its function in other stem cell populations, differentiating tissues, or during embryonic development using genetic manipulation and advanced imaging techniques. Understanding how its RanGEF activity and potential chromatin association contribute to cellular processes in these diverse contexts will be crucial.
Potential for this compound as a Molecular Target in Mechanistic Disease Models (conceptual, non-clinical)
Given Bj1's critical role in regulating stem cell behavior and nuclear transport, and the known links between aberrant nuclear transport and neurodegenerative conditions genecards.org, Bj1 or its associated pathway could serve as a conceptual molecular target in mechanistic disease models. While strictly non-clinical, research could explore how perturbing Bj1 function in Drosophila models might recapitulate aspects of diseases characterized by stem cell dysfunction or protein mislocalization. Its homology to RCC1, which is implicated in cell cycle regulation and certain cancers nih.gov, also suggests a conceptual link to mechanistic models of uncontrolled cell proliferation, focusing on the underlying cellular mechanisms rather than clinical applications nih.govoup.comnih.govuconn.edu.
Integration of Bj1 Research with Systems Biology and Computational Modeling Approaches
Integrating Bj1 research with systems biology and computational modeling approaches holds significant potential rcsb.orgnih.gov. Systems biology can be employed to map the comprehensive network of proteins and molecules interacting with Bj1 and the Ran GTPase cycle in specific cell types, providing a holistic view of its regulatory landscape. Computational modeling can be used to simulate the dynamics of nuclear transport regulated by Bj1, potentially predicting the effects of altered Bj1 activity or mutations on the localization of key cargo proteins like Prospero. Furthermore, computational approaches, including structural modeling, can provide insights into the molecular interactions of Bj1 with Ran, transport receptors, and chromatin components, helping to understand the structural basis of its GEF activity and chromatin association.
Q & A
Q. What are the standard experimental techniques for detecting Bj1 protein expression in cellular models?
To detect this compound expression, researchers commonly employ Western blotting with antibodies validated for specificity (e.g., anti-Bj1 monoclonal antibodies). For subcellular localization, immunofluorescence microscopy using fixed Bj1 cells (e.g., HEK293 or specialized lines like BJ1 MGAT SEP3mRuby3-STING KO cells) is recommended. Ensure antibody validation via knockout controls and include details on reagent sources, concentrations, and incubation times to enhance reproducibility .
Q. How should researchers design initial experiments to assess this compound stability under varying pH conditions?
Use pH-sensitive fluorescent dyes (e.g., pHrodo™) in live-cell imaging assays. Expose Bj1-expressing cells to buffers with incremental pH changes (e.g., 5.0–8.0) and quantify fluorescence intensity over time. Include controls with proton pump inhibitors (e.g., Bafilomycin A1) to validate pH-dependent effects. Data should be normalized to total protein content and repeated across ≥3 biological replicates .
Q. What are the best practices for ensuring reproducibility in this compound purification protocols?
Document all steps meticulously, including:
- Lysis buffer composition (e.g., detergent type, protease inhibitors).
- Chromatography parameters (e.g., column type, gradient elution conditions).
- Purity validation via SDS-PAGE and mass spectrometry. Reference established protocols from journals adhering to the Beilstein Journal of Organic Chemistry guidelines, which emphasize full methodological transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported roles of this compound in NLRP3 inflammasome activation versus LC3B lipidation?
Contradictions may arise from cell-type-specific signaling or experimental conditions. To address this:
- Perform comparative assays in isogenic cell lines (e.g., WT vs. STING-KO BJ1 cells) under identical stimulation conditions (e.g., 1 µM diABZI).
- Use pharmacological inhibitors to isolate pathway crosstalk (e.g., MCC950 for NLRP3, ATG5 siRNA for autophagy).
- Apply single-cell RNA sequencing to identify subpopulations with divergent responses .
Q. What computational tools are suitable for predicting this compound interactions with small molecules or other proteins?
Leverage MOLEonline for pore analysis and binding site prediction, as demonstrated in studies of STING homologs. Combine this with molecular dynamics simulations (e.g., GROMACS) to assess conformational changes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design a study to assess cross-species functional conservation of this compound?
- Sequence alignment : Identify homologs using BLASTp and assess conserved domains (e.g., transmembrane regions).
- Functional complementation : Express human Bj1 in model organism cells (e.g., murine macrophages) and test rescue of phenotype (e.g., pH dysregulation).
- Phylogenetic analysis : Use tools like MEGA-X to trace evolutionary divergence. Note limitations in species with low sequence homology, as highlighted in cross-species functional studies .
Q. What methodologies are recommended for analyzing this compound post-translational modifications (PTMs) in stress conditions?
- Immunoprecipitation (IP) with PTM-specific antibodies (e.g., anti-phospho-Ser/Thr).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-resolution PTM mapping.
- Stable isotope labeling (SILAC) to quantify PTM dynamics under oxidative stress or nutrient deprivation .
Methodological and Reporting Standards
Q. How can researchers address variability in this compound expression levels across experimental replicates?
Normalize data to housekeeping proteins (e.g., GAPDH) and include internal controls (e.g., spiked-in recombinant Bj1). Use statistical models like mixed-effects regression to account for batch effects. Report variability metrics (e.g., coefficient of variation) as per Advanced Journal of Chemistry guidelines .
Q. What are the ethical considerations when using Bj1 cell lines derived from human tissues?
- Obtain approval from institutional review boards (IRBs) for human-derived materials.
- Document cell line provenance and consent procedures.
- Adhere to NIH guidelines for biosafety level (BSL) compliance. Reference frameworks from biomedical research ethics literature .
Data Analysis and Interpretation
Q. How should conflicting data on this compound’s role in Golgi pH regulation be statistically evaluated?
Apply meta-analysis to aggregate datasets from independent studies, using tools like RevMan. Assess heterogeneity via I² statistics and perform subgroup analyses (e.g., by cell type or stimulation duration). Transparently report negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
